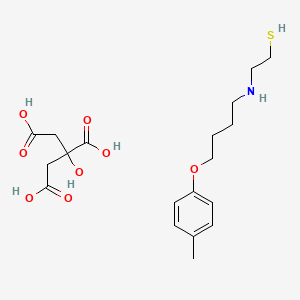

Ethanethiol, 2-((4-(p-tolyloxy)butyl)amino)-, citrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'éthanethiol, 2-((4-(p-tolyloxy)butyl)amino)-, citrate est un composé organique complexe de formule moléculaire C19H29NO8S. Ce composé est connu pour sa structure chimique unique, qui comprend un groupe éthanethiol, un groupe p-tolyloxy et une partie citrate. Il est utilisé dans diverses applications de recherche scientifique en raison de ses propriétés distinctives.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'éthanethiol, 2-((4-(p-tolyloxy)butyl)amino)-, citrate implique généralement plusieurs étapes. Une méthode courante commence par la réaction de la 4-(p-tolyloxy)butylamine avec de l'éthanethiol dans des conditions contrôlées pour former le produit intermédiaire. Cet intermédiaire est ensuite mis à réagir avec de l'acide citrique pour donner le composé final. Les conditions de réaction comprennent souvent l'utilisation de solvants tels que le dichlorométhane ou l'éthanol et peuvent nécessiter des catalyseurs pour faciliter la réaction.

Méthodes de production industrielle

Dans un contexte industriel, la production de l'éthanethiol, 2-((4-(p-tolyloxy)butyl)amino)-, citrate est mise à l'échelle à l'aide de grands réacteurs et de procédés en continu. Les paramètres de réaction sont optimisés pour garantir un rendement élevé et une pureté du produit. L'utilisation de systèmes automatisés et de surveillance en temps réel contribue à maintenir une qualité constante.

Analyse Des Réactions Chimiques

Types de réactions

L'éthanethiol, 2-((4-(p-tolyloxy)butyl)amino)-, citrate subit diverses réactions chimiques, notamment :

Oxydation : Le groupe éthanethiol peut être oxydé pour former des disulfures.

Réduction : Le composé peut être réduit dans des conditions spécifiques pour donner des dérivés thioliques plus simples.

Substitution : Le groupe amino peut participer à des réactions de substitution nucléophile.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les halogénoalcanes et les chlorures d'acyle sont utilisés dans les réactions de substitution.

Principaux produits formés

Oxydation : Disulfures et sulfoxydes.

Réduction : Dérivés thioliques.

Substitution : Diverses amines et éthers substitués.

Applications de recherche scientifique

L'éthanethiol, 2-((4-(p-tolyloxy)butyl)amino)-, citrate a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique et en catalyse.

Biologie : Étudié pour son rôle potentiel dans les voies biochimiques et les interactions enzymatiques.

Médecine : Enquêté pour ses propriétés thérapeutiques et son utilisation potentielle dans le développement de médicaments.

Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.

Mécanisme d'action

Le mécanisme d'action de l'éthanethiol, 2-((4-(p-tolyloxy)butyl)amino)-, citrate implique son interaction avec des cibles moléculaires spécifiques. Le groupe éthanethiol peut former des liaisons covalentes avec des groupes thiols dans les protéines, affectant ainsi leur fonction. Le groupe p-tolyloxy peut interagir avec des régions hydrophobes des biomolécules, influençant ainsi leur activité. La partie citrate peut chélater des ions métalliques, affectant ainsi divers processus biochimiques.

Applications De Recherche Scientifique

Ethanethiol, 2-((4-(p-tolyloxy)butyl)amino)-, citrate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

Medicine: Investigated for its therapeutic properties and potential use in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of Ethanethiol, 2-((4-(p-tolyloxy)butyl)amino)-, citrate involves its interaction with specific molecular targets. The ethanethiol group can form covalent bonds with thiol groups in proteins, affecting their function. The p-tolyloxy group may interact with hydrophobic regions of biomolecules, influencing their activity. The citrate moiety can chelate metal ions, impacting various biochemical processes.

Comparaison Avec Des Composés Similaires

Composés similaires

Éthanethiol, 2-((4-(p-tolyloxy)butyl)amino)- : N'a pas la partie citrate, ce qui entraîne des propriétés chimiques différentes.

2-((4-(p-tolyloxy)butyl)amino)éthanethiol : Structure similaire mais sans le groupe citrate.

Unicité

L'éthanethiol, 2-((4-(p-tolyloxy)butyl)amino)-, citrate est unique en raison de la présence de la partie citrate, qui confère des propriétés chimiques supplémentaires telles que la chélation des ions métalliques et une solubilité accrue. Cela le rend plus polyvalent dans diverses applications par rapport à ses analogues.

Propriétés

Numéro CAS |

38920-66-0 |

|---|---|

Formule moléculaire |

C19H29NO8S |

Poids moléculaire |

431.5 g/mol |

Nom IUPAC |

2-hydroxypropane-1,2,3-tricarboxylic acid;2-[4-(4-methylphenoxy)butylamino]ethanethiol |

InChI |

InChI=1S/C13H21NOS.C6H8O7/c1-12-4-6-13(7-5-12)15-10-3-2-8-14-9-11-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-7,14,16H,2-3,8-11H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |

Clé InChI |

XMGUMXUNITXHKU-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC=C(C=C1)OCCCCNCCS.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(E)-biphenyl-4-ylmethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12005879.png)

![4-{[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12005892.png)

![N-[3-[(7-chloro-1-hydroxyquinolin-4-ylidene)amino]propyl]octan-1-amine](/img/structure/B12005899.png)

![(5Z)-3-allyl-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12005932.png)

![Ethyl 3-ethylpyrrolo[2,1-a]phthalazine-1-carboxylate](/img/structure/B12005953.png)